Pyrithione zinc

Description

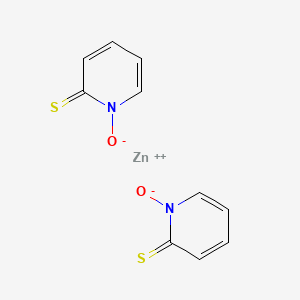

Structure

3D Structure of Parent

Properties

IUPAC Name |

zinc;1-oxidopyridine-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H4NOS.Zn/c2*7-6-4-2-1-3-5(6)8;/h2*1-4H;/q2*-1;+2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PICXIOQBANWBIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=S)N(C=C1)[O-].C1=CC(=S)N(C=C1)[O-].[Zn+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2S2Zn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13463-41-7 | |

| Record name | Pyrithione zinc | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13463-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PYRITHIONE ZINC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R953O2RHZ5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Multifaceted Antifungal Mechanism of Pyrithione Zinc Against Malassezia

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Pyrithione zinc (ZPT) is a widely utilized topical antifungal agent, particularly effective in the treatment of scalp conditions associated with the proliferation of Malassezia yeasts, such as dandruff and seborrheic dermatitis. Despite its long history of use, a comprehensive understanding of its mechanism of action has only recently been elucidated. This technical guide provides an in-depth analysis of the core mechanisms by which this compound exerts its antifungal effects against Malassezia. The primary modes of action include the disruption of metal homeostasis, leading to copper-mediated toxicity and zinc-related cellular stress, impairment of mitochondrial function, inhibition of essential enzymes, and induction of plasma membrane depolarization. This document synthesizes current research findings, presents quantitative data on its antifungal efficacy, details relevant experimental protocols, and provides visual representations of the key pathways and workflows.

Core Mechanisms of Action

The antifungal activity of this compound against Malassezia is not attributed to a single mode of action but rather a combination of synergistic effects that ultimately lead to the inhibition of fungal growth and viability. The core mechanisms can be categorized as follows:

-

Disruption of Metal Ion Homeostasis: Pyrithione acts as an ionophore, a lipid-soluble molecule that can transport ions across cell membranes. It chelates extracellular metal ions, primarily zinc and copper, and facilitates their entry into the Malassezia cell.

-

Copper-Mediated Toxicity: A principal mechanism of ZPT's antifungal action is the influx of copper into the fungal cell.[1][2][3] Pyrithione has a higher affinity for copper than zinc and can exchange its zinc ion for environmental copper.[4] Once inside the cell, elevated copper levels lead to the inactivation of iron-sulfur [Fe-S] cluster-containing proteins, which are critical for numerous cellular processes, including mitochondrial respiration and DNA repair.[1][2][5]

-

Zinc-Induced Cellular Stress: As a zinc ionophore, ZPT also leads to a significant increase in intracellular zinc concentrations.[6][7][8] This disrupts the delicate balance of metal ions within the cell, leading to "mismetallation" of proteins where zinc may displace other essential metal cofactors, causing cellular stress and inhibiting fungal growth.[8][9]

-

-

Mitochondrial Dysfunction: this compound significantly impairs mitochondrial function, a critical hub for cellular energy production and metabolism.[7][10]

-

Inhibition of the Electron Transport Chain: The damage to iron-sulfur clusters, which are essential components of the electron transport chain complexes, directly inhibits mitochondrial respiration.[1]

-

Downregulation of Krebs Cycle Genes: Transcriptomic studies have revealed that ZPT treatment leads to the downregulation of genes encoding key enzymes in the Krebs cycle, such as succinate dehydrogenase and citrate synthase, further crippling cellular energy production.[1]

-

-

Enzyme Inhibition: this compound has been shown to inhibit the activity and expression of enzymes crucial for the survival and virulence of Malassezia.

-

Plasma Membrane Depolarization: ZPT can disrupt the integrity and function of the fungal plasma membrane by inducing membrane depolarization.[6][13] This dissipation of the membrane potential can inhibit nutrient transport and other essential membrane-associated processes.[6]

Quantitative Data

The following tables summarize the quantitative data available on the antifungal activity of this compound against Malassezia species.

Table 1: In Vitro Minimum Inhibitory Concentrations (MIC) of this compound against Malassezia Species

| Malassezia Species | MIC Range (µg/mL) | Mean MIC (µg/mL) | Reference(s) |

| M. globosa | 0.21 - 30 | ~10-15 ppm (equivalent to 10-15 µg/mL) | [6][14] |

| M. restricta | Not specified | ~10-15 ppm (equivalent to 10-15 µg/mL) | [6][14] |

| M. furfur | 0.12 - 8 | 1 | [6] |

Note: MIC values can vary depending on the specific strain and the testing methodology used.

Table 2: Intracellular Metal Ion Concentration Changes in Malassezia upon this compound Treatment

| Metal Ion | Change in Concentration | Malassezia Species | Reference(s) |

| Zinc | Dramatically increased | M. restricta | [1][6][7] |

| Copper | Small increase | M. restricta | [1][6][7] |

| Copper | Increased | M. globosa | [3][4] |

| Iron | Decreased | M. globosa | [4] |

Experimental Protocols

This section provides an overview of the key experimental protocols used to investigate the mechanism of action of this compound against Malassezia.

Antifungal Susceptibility Testing: Broth Microdilution Method

This method is considered the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[1] The protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) document M27-A3 for yeasts.[3][8]

Protocol Overview:

-

Media Preparation: Due to the lipid-dependent nature of Malassezia, a specialized growth medium such as modified Dixon's medium or RPMI 1640 supplemented with lipids (e.g., olive oil, Tween 80, and glycerol) is required.[11]

-

Inoculum Preparation: Malassezia cultures are grown on appropriate agar plates. Colonies are then suspended in sterile saline or broth to a standardized turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ cells/mL in the microtiter plate wells.

-

Drug Dilution: A serial two-fold dilution of this compound is prepared in the broth medium in a 96-well microtiter plate.

-

Inoculation and Incubation: The standardized fungal inoculum is added to each well of the microtiter plate. The plate is then incubated at 30-32°C for 48-72 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the drug-free control well.

Measurement of Intracellular Metal Ion Concentration

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive technique used to quantify the elemental composition of a sample.[2][6][15]

Protocol Overview:

-

Cell Culture and Treatment: Malassezia cells are cultured in a suitable broth medium and treated with various concentrations of this compound for a defined period.

-

Cell Harvesting and Washing: Cells are harvested by centrifugation. The cell pellet is then washed multiple times with a chelating agent like EDTA to remove any surface-bound metals, followed by washes with deionized water.

-

Cell Lysis and Digestion: The washed cell pellet is lysed, and the organic material is digested using strong acids (e.g., nitric acid) and heat to release the intracellular metal ions.

-

ICP-MS Analysis: The digested sample is introduced into the ICP-MS instrument. The high-temperature plasma atomizes and ionizes the elements, which are then separated by their mass-to-charge ratio and detected.

-

Quantification: The concentration of each metal ion is determined by comparing the signal intensity to that of known standards.

Assessment of Mitochondrial Dysfunction

3.3.1. Mitochondrial Membrane Potential (ΔΨm) Assay

The fluorescent dyes JC-1 and Tetramethylrhodamine, Ethyl Ester (TMRE) are commonly used to measure changes in mitochondrial membrane potential.[10][16][17][18][19]

Protocol Overview (using TMRE):

-

Cell Culture and Treatment: Malassezia cells are cultured and treated with this compound. A positive control for mitochondrial depolarization (e.g., FCCP) is also included.

-

Staining: The cells are incubated with a working solution of TMRE (typically 50-200 nM) for 15-30 minutes at 37°C in the dark.

-

Washing: The cells are washed to remove excess dye.

-

Analysis: The fluorescence intensity is measured using a fluorescence microscope, flow cytometer, or a microplate reader (Ex/Em ~549/575 nm). A decrease in TMRE fluorescence indicates mitochondrial depolarization.

3.3.2. Aconitase Activity Assay

Aconitase is an iron-sulfur cluster-containing enzyme in the Krebs cycle, making it a good indicator of [Fe-S] cluster damage.[9][12][20][21][22]

Protocol Overview (In-Gel Activity Assay):

-

Cell Lysate Preparation: Malassezia cells are lysed under non-denaturing conditions to preserve enzyme activity. A citrate-containing buffer is often used to stabilize the [Fe-S] cluster.

-

Native Polyacrylamide Gel Electrophoresis (PAGE): The cell lysates are run on a native polyacrylamide gel to separate proteins based on their size and charge while maintaining their folded state.

-

Activity Staining: The gel is incubated in a staining solution containing the substrate for aconitase (cis-aconitate or isocitrate) and a series of coupling enzymes and chromogenic reporters (e.g., NADP+, isocitrate dehydrogenase, MTT, and phenazine methosulfate). The activity of aconitase leads to a colored precipitate at the location of the enzyme band.

-

Quantification: The intensity of the colored band is quantified using densitometry.

Transcriptome Analysis (RNA-Seq)

RNA sequencing (RNA-Seq) provides a comprehensive view of the changes in gene expression in response to a specific treatment.[5][23][24][25][26]

Workflow Overview:

-

RNA Extraction: Total RNA is extracted from this compound-treated and untreated Malassezia cells.

-

Library Preparation: The extracted RNA is converted to a library of cDNA fragments. This typically involves mRNA enrichment (for eukaryotes), fragmentation, reverse transcription, and ligation of sequencing adapters.

-

Sequencing: The prepared library is sequenced using a next-generation sequencing platform.

-

Data Analysis: The raw sequencing reads are processed, which includes quality control, trimming of adapter sequences, alignment to a reference Malassezia genome, and quantification of gene expression levels. Differential gene expression analysis is then performed to identify genes that are significantly up- or downregulated in response to this compound.

Measurement of Plasma Membrane Depolarization

The voltage-sensitive fluorescent dye DiSC3(5) is used to monitor changes in plasma membrane potential.[7][13][27][28][29]

Protocol Overview:

-

Cell Preparation: Malassezia cells are harvested, washed, and resuspended in a suitable buffer.

-

Dye Loading: The cells are incubated with DiSC3(5) (typically 1-2 µM). The dye accumulates in polarized membranes, leading to fluorescence quenching.

-

Treatment: this compound is added to the cell suspension.

-

Fluorescence Measurement: The fluorescence intensity is monitored over time using a fluorometer. Membrane depolarization causes the release of the dye from the membrane, resulting in an increase in fluorescence.

Visualizations

Signaling Pathways and Mechanisms

Caption: Mechanism of action of this compound against Malassezia.

Experimental Workflows

Caption: Workflow for MIC determination by broth microdilution.

Caption: General workflow for RNA-Seq analysis.

Conclusion

The antifungal efficacy of this compound against Malassezia is a result of a sophisticated, multi-pronged attack on the fungal cell. The primary mechanism involving copper-mediated disruption of essential iron-sulfur proteins highlights a unique mode of action. Concurrently, zinc-induced stress, mitochondrial dysfunction, inhibition of key enzymes like lipases, and membrane depolarization create an inhospitable intracellular environment that ultimately leads to the cessation of fungal growth. A thorough understanding of these intricate mechanisms is paramount for the development of novel and improved antifungal therapies, as well as for optimizing existing formulations for enhanced efficacy and safety. The experimental protocols and workflows detailed herein provide a foundational framework for researchers engaged in the study of antifungal agents and their interactions with pathogenic fungi.

References

- 1. Understanding the Mechanism of Action of the Anti-Dandruff Agent Zinc Pyrithione against Malassezia restricta. | Sigma-Aldrich [sigmaaldrich.com]

- 2. icpms.cz [icpms.cz]

- 3. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Zinc Pyrithione Inhibits Yeast Growth through Copper Influx and Inactivation of Iron-Sulfur Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Beginner’s Guide to Analysis of RNA Sequencing Data - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. webstore.ansi.org [webstore.ansi.org]

- 9. researchgate.net [researchgate.net]

- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 11. Antifungal Susceptibility Testing of Malassezia spp. with an Optimized Colorimetric Broth Microdilution Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. The Membrane Activity of the Amphibian Temporin B Peptide Analog TB_KKG6K Sheds Light on the Mechanism That Kills Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Targeted Delivery of Zinc Pyrithione to Skin Epithelia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quantitative determination of trace metals in single yeast cells by time-resolved ICP-MS using dissolved standards for calibration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. assaygenie.com [assaygenie.com]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. cdn.caymanchem.com [cdn.caymanchem.com]

- 19. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 20. In-Gel Activity Assay of Mammalian Mitochondrial and Cytosolic Aconitases, Surrogate Markers of Compartment-Specific Oxidative Stress and Iron Status - PMC [pmc.ncbi.nlm.nih.gov]

- 21. abcam.com [abcam.com]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. bio-rad.com [bio-rad.com]

- 24. web.azenta.com [web.azenta.com]

- 25. A comprehensive workflow for optimizing RNA-seq data analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 26. illumina.com [illumina.com]

- 27. Plasma Membrane Potential of Candida albicans Measured by Di-4-ANEPPS Fluorescence Depends on Growth Phase and Regulatory Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of Pyrithione Zinc Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, characterization, and biological interactions of pyrithione zinc (ZnPT) nanoparticles. This information is intended to support research and development efforts in the fields of dermatology, drug delivery, and advanced materials.

Introduction to this compound Nanoparticles

This compound is a coordination complex of zinc with the pyrithione ligand. It is a well-established antifungal and antibacterial agent, most commonly known for its use in anti-dandruff shampoos.[1] The formulation of this compound into nanoparticles can enhance its therapeutic efficacy due to increased surface area-to-volume ratio and potentially altered physicochemical properties. These nanoparticles are of significant interest for topical drug delivery, offering the potential for improved skin retention and sustained release of the active compound.[1]

Synthesis of this compound Nanoparticles

The synthesis of this compound nanoparticles can be achieved through various methods, each yielding particles with different characteristics. The choice of synthesis route is critical as it influences particle size, morphology, and stability.

Green Synthesis: Mechanochemical Milling

A sustainable approach to nanoparticle synthesis involves mechanochemical milling, which is a solvent-free process. This method utilizes mechanical energy to induce chemical reactions and form nanoparticles.

Experimental Protocol:

-

Reactants: Zinc chloride (ZnCl₂) and sodium pyrithione monohydrate (NaPT·H₂O) are used as the primary reactants.

-

Milling: The reactants are placed in a high-energy ball mill, such as a Reeves attrition mill or a Retsch MixerMill.

-

Process: The mixture is milled at a high speed for a specified duration. The mechanical forces generated during milling provide the energy required for the reaction between the solid reactants.

-

Purification: The resulting nanoparticulate zinc pyrithione is then separated from any unreacted precursors or byproducts.

-

Characterization: The final product is characterized to determine its size, morphology, and crystalline structure.

Precipitation Method

Precipitation is a common and scalable method for synthesizing nanoparticles from solution. It involves the reaction of precursors in a liquid medium to form an insoluble product that precipitates out.

Experimental Protocol:

-

Precursor Solutions: Prepare aqueous solutions of a soluble zinc salt (e.g., zinc nitrate, Zn(NO₃)₂) and sodium pyrithione.

-

Reaction: Add the sodium pyrithione solution dropwise to the zinc salt solution under vigorous stirring. The reaction leads to the formation of insoluble zinc pyrithione nanoparticles.

-

Control of Particle Size: The particle size can be controlled by adjusting parameters such as reactant concentrations, temperature, stirring speed, and the rate of addition of the precipitating agent. The use of capping agents or stabilizers can also influence the final particle size and prevent agglomeration.

-

Washing and Collection: The precipitate is collected by centrifugation or filtration and washed multiple times with deionized water and ethanol to remove impurities.

-

Drying: The purified nanoparticles are then dried under vacuum or in a low-temperature oven.

Multi-Step Chemical Synthesis from 2-Chloropyridine

A more complex synthesis route involves the production of the pyrithione ligand from a precursor, followed by chelation with a zinc salt.

Experimental Protocol:

-

Nitrogen Oxidation of 2-Chloropyridine: 2-chloropyridine is reacted with an oxidizing agent, such as hydrogen peroxide, in the presence of a catalyst to form 2-chloropyridine-N-oxide.

-

Sulfhydrylation: The 2-chloropyridine-N-oxide is then reacted with a sulfhydrylation agent (e.g., NaSH) to produce the sodium salt of pyrithione.

-

Chelation with Zinc Salt: The resulting sodium pyrithione solution is then reacted with a zinc salt solution (e.g., zinc sulfate) to form the final zinc pyrithione product.

-

Purification: The precipitated zinc pyrithione is filtered, washed thoroughly with deionized water, and dried.

Characterization of this compound Nanoparticles

A thorough characterization of the synthesized nanoparticles is essential to understand their physicochemical properties, which in turn dictate their biological activity and potential applications.

Table 1: Physicochemical Properties of Zinc-Based Nanoparticles

| Parameter | Technique | Typical Values (for ZnO Nanoparticles) | Reference |

| Particle Size (Diameter) | Transmission Electron Microscopy (TEM) | 30 - 72 nm | [2] |

| Dynamic Light Scattering (DLS) | 46.61 nm (Z-Average) | [2] | |

| Zeta Potential | Electrophoretic Light Scattering | -12.9 mV to +14.3 mV | [3] |

| UV-Vis Absorption Maximum (λmax) | UV-Vis Spectroscopy | 360 - 380 nm | |

| Crystallite Size | X-ray Diffraction (XRD) | 15 - 24 nm | [2] |

Detailed Experimental Protocols for Characterization

3.1.1. Transmission Electron Microscopy (TEM)

-

Objective: To visualize the morphology, size, and aggregation state of the nanoparticles.

-

Sample Preparation:

-

Disperse a small amount of the nanoparticle powder in a suitable solvent (e.g., ethanol or deionized water) using ultrasonication to break up agglomerates.

-

Place a drop of the dilute suspension onto a carbon-coated copper TEM grid.

-

Allow the solvent to evaporate completely at room temperature. The grid is now ready for imaging.

-

-

Analysis: Acquire images at different magnifications to observe the overall morphology and individual particle details. Use image analysis software to measure the diameters of a statistically significant number of particles to determine the average particle size and size distribution.

3.1.2. Dynamic Light Scattering (DLS)

-

Objective: To measure the hydrodynamic diameter and size distribution of the nanoparticles in a liquid suspension.

-

Sample Preparation:

-

Prepare a dilute, optically clear suspension of the nanoparticles in a suitable filtered solvent (e.g., deionized water or a buffer). The concentration should be low enough to avoid multiple scattering effects.

-

Filter the suspension through a syringe filter (e.g., 0.22 µm) to remove any large aggregates or dust particles.

-

-

Measurement:

-

Place the sample in a clean cuvette and insert it into the DLS instrument.

-

Allow the sample to equilibrate to the desired temperature.

-

Perform multiple measurements to ensure reproducibility.

-

-

Analysis: The instrument's software will calculate the Z-average hydrodynamic diameter and the polydispersity index (PDI), which indicates the breadth of the size distribution.

3.1.3. Zeta Potential Analysis

-

Objective: To determine the surface charge of the nanoparticles in a liquid medium, which provides an indication of their colloidal stability.

-

Sample Preparation: Prepare a dilute suspension of the nanoparticles in a solvent of known pH and ionic strength, similar to the preparation for DLS.

-

Measurement: The analysis is performed using an instrument that applies an electric field to the suspension and measures the velocity of the particles using electrophoretic light scattering.

-

Analysis: The instrument software calculates the zeta potential from the electrophoretic mobility. Nanoparticles with a zeta potential greater than +30 mV or less than -30 mV are generally considered to have good colloidal stability.[4]

3.1.4. UV-Visible (UV-Vis) Spectroscopy

-

Objective: To determine the optical properties of the nanoparticles, specifically their characteristic absorption spectrum.

-

Sample Preparation: Prepare a dilute and well-dispersed suspension of the nanoparticles in a transparent solvent (e.g., ethanol or water).

-

Measurement: Record the absorption spectrum over a range of wavelengths (e.g., 200-800 nm) using a UV-Vis spectrophotometer.

-

Analysis: The presence of a characteristic absorption peak can confirm the formation of the nanoparticles and provide information about their electronic structure. For zinc-based nanoparticles, an absorption peak is typically observed in the UV region.

Biological Interactions and Signaling Pathways

This compound nanoparticles exert their biological effects through various mechanisms, particularly when interacting with skin cells. Understanding these pathways is crucial for drug development.

Interaction with Human Skin Cells

Studies have shown that at nanomolar concentrations, zinc pyrithione can induce a stress response in human keratinocytes and melanocytes. This includes the induction of heat shock protein expression and impairment of genomic integrity.

This signaling cascade involves:

-

Impaired Zinc Homeostasis: Pyrithione acts as a zinc ionophore, leading to an influx of zinc into the cells and disrupting the normal zinc balance.

-

Heat Shock Response: The cellular stress caused by zinc dysregulation and other factors triggers the heat shock response, leading to the upregulation of heat shock proteins.

-

DNA Damage: Zinc pyrithione has been shown to cause DNA damage in skin cells.

-

PARP Activation and Energy Crisis: The DNA damage activates the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. However, overactivation of PARP can deplete cellular energy stores (NAD+ and ATP), leading to an energy crisis and ultimately, caspase-independent cell death.

Therapeutic Applications and Future Directions

The primary therapeutic application of this compound is in the treatment of seborrheic dermatitis and dandruff, owing to its potent antifungal activity against Malassezia species.[5] The nanoparticle formulation holds promise for enhancing its efficacy in these and other dermatological conditions.

Emerging Applications

-

Cancer Therapy: Recent research has explored the potential of zinc pyrithione as an anticancer agent. It has been shown to inhibit the proteasome, a key cellular machinery for protein degradation that is often overactive in cancer cells. By targeting proteasome-associated deubiquitinases, zinc pyrithione can induce apoptosis in cancer cells.[6]

-

Antibacterial Coatings: The broad-spectrum antimicrobial activity of zinc pyrithione makes it a candidate for incorporation into antibacterial coatings for medical devices and surfaces to prevent biofilm formation.[7]

Future Directions

Future research will likely focus on optimizing the synthesis of this compound nanoparticles to achieve better control over their physicochemical properties. Further investigation into their interactions with biological systems will be crucial for developing novel and targeted drug delivery systems for a range of therapeutic areas beyond dermatology. The exploration of their potential in combination therapies, particularly in oncology, is also a promising avenue for future research.

References

- 1. Zinc Pyrithione: A Topical Antimicrobial With Complex Pharmaceutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Methodology for sample preparation and size measurement of commercial ZnO nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Visualization of zinc pyrithione particles deposited on the scalp from a shampoo by tape-strip sampling and scanning electron microscopy/energy dispersive X-ray spectroscopy measurement [pubmed.ncbi.nlm.nih.gov]

- 5. Targeted Delivery of Zinc Pyrithione to Skin Epithelia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 7. Physicochemical properties of surface charge-modified ZnO nanoparticles with different particle sizes - PMC [pmc.ncbi.nlm.nih.gov]

The Architectural Precision of a Potent Antimicrobial: A Technical Guide to the Crystal Structure and Coordination Chemistry of Pyrithione Zinc

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrithione Zinc (ZnPT), a coordination complex of zinc with the pyrithione ligand, is a widely utilized antimicrobial agent, most notably in the treatment of seborrheic dermatitis and dandruff. Its efficacy is intrinsically linked to its unique molecular architecture and coordination chemistry. This technical guide provides an in-depth exploration of the crystal structure of this compound, detailing its dimeric nature and the coordination environment of the zinc cation. Furthermore, this document outlines detailed experimental protocols for its synthesis and crystallographic analysis, and visually represents key chemical processes through logical diagrams. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and application of this important antimicrobial compound.

Crystal Structure and Coordination Geometry

In the solid state, this compound exists as a centrosymmetric dimer, with the chemical formula [Zn(C₅H₄NOS)₂]₂.[1] Each zinc(II) ion is coordinated to five donor atoms, resulting in a distorted trigonal bipyramidal geometry.[1] The coordination sphere of each zinc atom is comprised of two sulfur atoms and three oxygen atoms. The pyrithione ligands, which are formally monoanions, act as bidentate chelating agents, binding to the zinc ion through their sulfur and oxygen atoms.

The dimeric structure is formed through the bridging of two monomeric Zn(pyrithione)₂ units via two of the oxygen atoms. In solution, this dimeric structure can dissociate into its monomeric form through the cleavage of a Zn-O bond.[1] This dynamic equilibrium between the dimeric and monomeric forms is believed to be crucial for its biological activity.

While the coordination geometry is well-established, specific, publicly available crystallographic data detailing precise bond lengths and angles for the dimeric structure of zinc pyrithione is not readily found in the searched literature. However, typical Zn-S and Zn-O bond lengths in tetrahedral and trigonal bipyramidal zinc complexes provide an expected range for these values.

Table 1: General Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₀H₈N₂O₂S₂Zn |

| Molar Mass | 317.70 g/mol |

| Appearance | Colorless to off-white solid |

| Melting Point | 240 °C (decomposes) |

| Water Solubility | Low |

Coordination Chemistry

The coordination chemistry of this compound is central to its stability and biological function. The zinc(II) ion, with its d¹⁰ electron configuration, is a versatile metal center capable of accommodating various coordination numbers and geometries. In the case of the this compound dimer, the five-coordinate trigonal bipyramidal geometry is a key feature.

The pyrithione ligand, derived from 2-mercaptopyridine-N-oxide, is an effective chelator for zinc. The "hard" oxygen atom and the "soft" sulfur atom of the ligand bind to the zinc ion, forming a stable five-membered chelate ring. This chelation enhances the thermodynamic stability of the complex. The formation of the dimer through oxygen bridges further stabilizes the solid-state structure.

Experimental Protocols

Synthesis of this compound

Multiple synthetic routes to this compound have been reported. A common laboratory-scale synthesis involves the reaction of sodium pyrithione with a soluble zinc salt, such as zinc sulfate or zinc chloride.

Protocol 1: Synthesis from Sodium Pyrithione and Zinc Chloride

-

Materials:

-

20% aqueous solution of sodium pyrithione

-

50% aqueous solution of zinc chloride

-

Distilled water

-

2L reactor with a mechanical agitator

-

Heated-air drier

-

Hammer mill

-

-

Procedure:

-

Add 1000 g of a 20% aqueous solution of sodium pyrithione (containing 1.34 mmol of sodium pyrithione) to a 2L reactor equipped with a mechanical agitator.

-

Heat the solution to 70 °C with continuous stirring.

-

Slowly add 190 g of a 50% aqueous solution of zinc chloride (containing 0.7 mmol of zinc chloride) to the reactor over a period of 10 minutes.

-

After the addition is complete, maintain the reaction mixture at 70 °C and continue stirring for one hour.

-

Collect the resulting solid precipitate by filtration and wash it with 500 g of distilled water.

-

Dry the solid product in a heated-air drier at 70 °C until the moisture content is below 0.5%.

-

Grind the dried product using a hammer mill to obtain a fine powder of zinc pyrithione.

-

Protocol 2: Multi-step Synthesis from 2-Chloropyridine

This synthesis involves the initial preparation of 2-mercaptopyridine-N-oxide sodium salt, followed by chelation with a zinc salt.

-

Step 1: Nitrogen Oxidation of 2-Chloropyridine

-

Add 2-chloropyridine, a suitable solvent, and a catalyst to a reactor.

-

Dropwise add hydrogen peroxide to initiate the reaction.

-

After the reaction is complete, filter the mixture to obtain a solution of 2-chloropyridine-N-oxide.

-

-

Step 2: Sulfhydrylation

-

Add a sulfhydrylation reagent (e.g., sodium hydrosulfide) to a separate reactor.

-

Dropwise add the 2-chloropyridine-N-oxide solution from Step 1.

-

After the reaction, adjust the pH and decolorize the solution with activated carbon to obtain a solution of 2-mercaptopyridine-N-oxide sodium salt.

-

-

Step 3: Chelation to Form Zinc Pyrithione

-

Add a solution of a zinc salt (e.g., zinc sulfate) to a reactor.

-

Dropwise add the 2-mercaptopyridine-N-oxide sodium salt solution from Step 2.

-

After the reaction is complete, filter the mixture, wash the solid precipitate with deionized water, and dry to obtain zinc pyrithione.

-

Crystallographic Analysis

Single crystals of zinc pyrithione suitable for X-ray diffraction can be grown by slow evaporation or vapor diffusion techniques.

-

Protocol: Single Crystal Growth

-

Dissolve the synthesized zinc pyrithione powder in a suitable solvent system, such as a mixture of chloroform and hexane.

-

Allow the solvent to slowly evaporate at room temperature in a loosely covered container.

-

Alternatively, use a vapor diffusion setup where a less volatile solvent containing the dissolved complex is allowed to slowly mix with a more volatile anti-solvent.

-

Collect the resulting single crystals and mount them on a goniometer for X-ray diffraction analysis.

-

-

Data Collection and Structure Refinement:

-

X-ray diffraction data is collected using a single-crystal X-ray diffractometer.

-

The collected data is then processed, and the crystal structure is solved and refined using appropriate crystallographic software packages.

-

Visualized Pathways and Workflows

Synthesis of Zinc Pyrithione

The following diagram illustrates the general synthetic pathway for producing zinc pyrithione from 2-chloropyridine.

Caption: Synthetic pathway of Zinc Pyrithione.

Antifungal Mechanism of Action

The antifungal activity of zinc pyrithione is understood to be a multi-step process involving copper toxicity.

Caption: Antifungal mechanism of Zinc Pyrithione.

Conclusion

The dimeric crystal structure and the five-coordinate trigonal bipyramidal geometry of this compound are fundamental to its physicochemical properties and biological activity. The chelation of zinc by the pyrithione ligand results in a stable complex that can be synthesized through well-defined experimental protocols. The unique mechanism of action, involving the disruption of cellular copper homeostasis in fungi, underscores the intricate relationship between the structure of this coordination complex and its potent antimicrobial effects. This technical guide provides a foundational understanding for further research and development of this compound and its analogues in various scientific and therapeutic applications.

References

Unveiling the Bacteriostatic Power of Pyrithione Zinc: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrithione zinc (ZPT) is a coordination complex of zinc with well-established fungistatic and bacteriostatic properties.[1][2] Widely recognized for its application in anti-dandruff shampoos, its utility extends to various industrial and pharmaceutical applications due to its broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.[3][4] This technical guide provides an in-depth exploration of the bacteriostatic properties of this compound, focusing on its mechanisms of action, quantitative efficacy data, and detailed experimental protocols for its evaluation.

Core Mechanisms of Bacteriostatic Action

The bacteriostatic effect of this compound is not attributed to a single mode of action but rather a multifaceted attack on bacterial physiology. The primary mechanisms include the disruption of membrane transport, inhibition of cellular energy production, and interference with essential metabolic pathways.

Disruption of Membrane Integrity and Transport

This compound is known to disrupt the integrity of the bacterial cell membrane, leading to a cascade of detrimental effects.[2] It is believed to function as a protonophore, dissipating the proton motive force across the bacterial membrane. This disruption of the transmembrane potential interferes with crucial processes such as nutrient uptake and ATP synthesis, which are dependent on a stable proton gradient.

Inhibition of ATP Synthesis

A key consequence of membrane disruption is the significant reduction of intracellular ATP levels.[5] By collapsing the proton gradient that drives ATP synthase, this compound effectively chokes the cell's primary energy currency. This energy depletion halts essential cellular processes, leading to the cessation of bacterial growth.

Interference with Iron-Sulfur Cluster Biogenesis

Emerging evidence strongly suggests that pyrithione acts as an ionophore, facilitating the transport of metal ions across the bacterial membrane.[6][7] One of its most potent effects is the disruption of iron homeostasis. Pyrithione can shuttle copper ions into the cell, which then interfere with the assembly and function of iron-sulfur [Fe-S] clusters.[7][8] These clusters are vital cofactors for a multitude of enzymes involved in critical cellular processes, including DNA repair, metabolic pathways, and respiration. By damaging these essential proteins, this compound effectively cripples the bacterium's metabolic machinery.[6][8]

Quantitative Data: Bacteriostatic Efficacy

The bacteriostatic potency of this compound is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium. The following tables summarize the MIC values of this compound against a range of clinically and industrially relevant bacteria.

| Gram-Positive Bacteria | MIC (µg/mL) |

| Staphylococcus aureus | 1 - 10 |

| Streptococcus pyogenes | 1 - 10 |

| Enterococcus faecalis | 1 - 2 |

| Bacillus subtilis | 1 - 10 |

| Gram-Negative Bacteria | MIC (µg/mL) |

| Escherichia coli | 1 - 2 |

| Pseudomonas aeruginosa | 16 |

| Klebsiella pneumoniae | 1 - 2 |

| Salmonella enterica | 1 - 10 |

| Enterobacter cloacae | 4 |

Note: MIC values can vary depending on the specific strain, testing methodology, and culture conditions. The data presented is a compilation from multiple sources for comparative purposes.[5][9]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method is a standard procedure for determining the MIC of an antimicrobial agent against a specific bacterium.

Materials:

-

96-well microtiter plates

-

Sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

-

This compound stock solution (in a suitable solvent like DMSO)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Pipettes and sterile tips

-

Incubator

Procedure:

-

Preparation of this compound Dilutions:

-

Dispense 100 µL of sterile MHB into all wells of a 96-well plate.

-

Add 100 µL of the this compound stock solution to the first well of each row to be tested.

-

Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard 100 µL from the last well.

-

-

Inoculation:

-

Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Add 100 µL of the diluted bacterial inoculum to each well, including a growth control well (containing only MHB and bacteria) and a sterility control well (containing only MHB).

-

-

Incubation:

-

Cover the plate and incubate at 35-37°C for 16-20 hours.

-

-

Interpretation:

-

The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacteria.

-

Measurement of Intracellular ATP Levels

This protocol utilizes a luciferase-based assay to quantify the effect of this compound on bacterial intracellular ATP concentrations.

Materials:

-

Bacterial culture treated with varying concentrations of this compound

-

Control (untreated) bacterial culture

-

ATP extraction reagent (e.g., a commercial bacterial cell lysis buffer)

-

Luciferin-luciferase ATP assay kit

-

Luminometer

-

Microcentrifuge tubes

-

Pipettes and sterile tips

Procedure:

-

Sample Preparation:

-

Grow bacterial cultures to mid-log phase and expose them to different concentrations of this compound for a defined period.

-

Harvest a fixed volume of the treated and control cultures by centrifugation.

-

Wash the cell pellets with a suitable buffer (e.g., phosphate-buffered saline) to remove extracellular components.

-

-

ATP Extraction:

-

Resuspend the bacterial pellets in the ATP extraction reagent according to the manufacturer's instructions. This step lyses the cells and releases intracellular ATP.

-

Centrifuge the lysate to pellet cell debris.

-

-

Luminescence Assay:

-

Prepare the luciferin-luciferase reagent as per the kit's protocol.

-

In a luminometer plate, add a specific volume of the bacterial ATP extract.

-

Inject the luciferin-luciferase reagent into each well.

-

Immediately measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of ATP.

-

Calculate the intracellular ATP concentration in the treated and control samples based on the standard curve and normalize to the number of cells or total protein content.

-

Visualizations

Experimental Workflow: MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Signaling Pathway: Disruption of Iron-Sulfur Cluster Biogenesis

Caption: this compound disrupts iron-sulfur cluster biogenesis.

Logical Relationship: Mechanism of Bacteriostatic Action

Caption: Logical flow of this compound's bacteriostatic mechanism.

Conclusion

This compound exhibits potent bacteriostatic properties through a multi-pronged mechanism of action that includes membrane disruption, ATP synthesis inhibition, and interference with iron-sulfur cluster biogenesis. Its broad-spectrum efficacy against both Gram-positive and Gram-negative bacteria makes it a valuable antimicrobial agent in various applications. The provided experimental protocols offer a framework for the continued investigation and characterization of its bacteriostatic capabilities, aiding in the development of new antimicrobial strategies and formulations. This in-depth understanding is crucial for harnessing the full potential of this compound in scientific research and drug development.

References

- 1. Targeted Delivery of Zinc Pyrithione to Skin Epithelia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Zinc pyrithione - Wikipedia [en.wikipedia.org]

- 3. ijirct.org [ijirct.org]

- 4. Zinc and respiratory tract infections: Perspectives for COVID-19 (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Zinc Pyrithione Improves the Antibacterial Activity of Silver Sulfadiazine Ointment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Recent Progress in Materials | Efficacy of Zinc Pyrithione as A Novel Anti-Bacterial Coating Agent [lidsen.com]

- 8. Zinc Pyrithione Inhibits Yeast Growth through Copper Influx and Inactivation of Iron-Sulfur Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 25b550616d.clvaw-cdnwnd.com [25b550616d.clvaw-cdnwnd.com]

Molecular Basis for the Antifungal Activity of Pyrithione Zinc: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrithione zinc (ZPT) is a coordination complex widely utilized for its potent antifungal and antibacterial properties. For decades, it has been a cornerstone active ingredient in antidandruff shampoos and other topical therapeutic formulations.[1] Despite its long history of use, a comprehensive understanding of its molecular mechanism of action has only been elucidated in recent years through modern systems biology approaches. This technical guide provides an in-depth exploration of the molecular basis for ZPT's antifungal activity, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways involved.

The antifungal efficacy of ZPT is not attributed to a single mode of action but rather a multi-pronged attack on fungal cellular processes. The primary mechanisms include the disruption of metal homeostasis, particularly of copper and zinc, leading to the inactivation of essential enzymes, membrane depolarization, and the inhibition of mitochondrial function.[2][3] This multifaceted approach likely contributes to the notable lack of fungal resistance to ZPT.[3]

Core Mechanisms of Antifungal Activity

The antifungal activity of this compound is a result of several interconnected cellular and molecular events, primarily revolving around its function as a potent ionophore.

Copper-Mediated Toxicity: The Iron-Sulfur Cluster Disruption

A principal mechanism of ZPT's antifungal action is the induction of copper toxicity.[4][5] ZPT acts as a copper ionophore, facilitating the transport of extracellular copper across the fungal plasma membrane and into the cytoplasm.[6][7] This influx of copper disrupts the delicate intracellular metal balance and leads to the damage of iron-sulfur (Fe-S) clusters within essential proteins.[4][5]

Fe-S clusters are vital cofactors for a multitude of enzymes involved in critical metabolic pathways, including mitochondrial respiration and DNA repair.[8] The excess intracellular copper directly targets and damages these clusters, leading to the inactivation of key enzymes such as aconitase, which is crucial for the Krebs cycle.[3] This disruption of fundamental metabolic processes ultimately inhibits fungal growth.[7]

Zinc-Mediated Cellular Stress

In addition to its role in copper influx, ZPT is also a zinc ionophore, leading to elevated intracellular zinc levels.[3][9] While zinc is an essential micronutrient for fungi, excessive concentrations are toxic. The increased cytoplasmic zinc can lead to "mismetallation," where zinc ions incorrectly bind to and inactivate proteins that normally require other metal cofactors.[3] This disruption of protein function contributes significantly to cellular stress and the overall antifungal effect.[3][10]

Membrane Depolarization and Disruption of Nutrient Transport

ZPT has been shown to inhibit fungal plasma membrane proton pumps.[2][11] These pumps are essential for maintaining the electrochemical gradient across the cell membrane, which is vital for nutrient uptake and intracellular pH regulation.[12] By blocking these proton pumps, ZPT causes membrane depolarization, disrupting the transport of essential nutrients into the fungal cell and impeding its ability to grow and proliferate.[3]

Inhibition of Mitochondrial Function and Lipase Expression in Malassezia

Transcriptomic studies on the dandruff-causing yeast Malassezia restricta have revealed additional mechanisms of ZPT's action. ZPT treatment has been shown to inhibit mitochondrial function, further compromising cellular energy production.[8][13] Furthermore, ZPT significantly reduces the expression of lipases, enzymes that are critical for the survival and virulence of this lipid-dependent yeast on the human scalp.[8][13]

Quantitative Data: Antifungal Efficacy of this compound

The in vitro antifungal potency of ZPT is typically quantified by determining its Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism. The following table summarizes pooled MIC data for ZPT against various fungal species, primarily from the genus Malassezia.

| Fungal Species | Mean MIC (µg/mL) | MIC Range (µg/mL) |

| Malassezia globosa | 10.5 | 0.21 - 30 |

| Malassezia restricta | 12.0 | 1 - 30 |

| Malassezia furfur | 8.5 | 0.5 - 16 |

| Malassezia sympodialis | 9.0 | 1 - 16 |

| Candida albicans | Not extensively reported in pooled analyses, but exhibits susceptibility | |

| Aspergillus species | Not extensively reported in pooled analyses, but exhibits susceptibility |

Note: MIC values can vary significantly between studies due to differences in methodology, strains, and ZPT formulation.

Key Signaling Pathways Affected by this compound

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and molecular interactions involved in the antifungal activity of this compound.

Caption: Overview of this compound's Antifungal Mechanisms.

Caption: ZPT Disrupts Fungal Copper Homeostasis.

Caption: ZPT Overloads Fungal Zinc Homeostasis Mechanisms.

Detailed Experimental Protocols

The elucidation of ZPT's antifungal mechanisms has been made possible through a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.

Broth Microdilution Antifungal Susceptibility Testing (CLSI M27-A3)

This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against yeast.

a. Preparation of Antifungal Stock Solution:

-

Dissolve this compound in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

-

Perform serial dilutions of the stock solution in RPMI 1640 medium (with L-glutamine, without sodium bicarbonate, and buffered with MOPS) to achieve the desired final concentrations in the microplate wells.

b. Inoculum Preparation:

-

Culture the yeast strain on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

-

Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.

-

Dilute this suspension in RPMI 1640 medium to obtain a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

c. Microplate Assay:

-

Dispense 100 µL of each ZPT dilution into the wells of a 96-well microtiter plate.

-

Add 100 µL of the standardized yeast inoculum to each well.

-

Include a growth control (inoculum without ZPT) and a sterility control (medium without inoculum).

-

Incubate the plates at 35°C for 24-48 hours.

d. Interpretation of Results:

-

The MIC is determined as the lowest concentration of ZPT that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control.

Measurement of Intracellular Metal Content by Atomic Absorption Spectroscopy (AAS)

This technique quantifies the accumulation of metals such as copper and zinc within fungal cells following treatment with ZPT.

a. Fungal Cell Culture and Treatment:

-

Grow the fungal culture to mid-log phase in a defined liquid medium with known concentrations of copper and zinc.

-

Expose the cells to a sub-lethal concentration of ZPT for a specified duration.

-

Harvest the cells by centrifugation.

b. Cell Washing:

-

Wash the cell pellet multiple times with a metal-free buffer (e.g., phosphate-buffered saline with EDTA) to remove extracellularly bound metals.

c. Acid Digestion:

-

Resuspend the washed cell pellet in concentrated nitric acid.

-

Heat the sample to digest the cellular material and solubilize the metals.

d. AAS Analysis:

-

Dilute the digested sample with deionized water to a suitable volume.

-

Analyze the concentrations of copper and zinc in the sample using an atomic absorption spectrophotometer calibrated with standard solutions of each metal.

Aconitase Activity Assay

This assay measures the activity of the Fe-S cluster-containing enzyme aconitase to assess the impact of ZPT-induced copper toxicity.

a. Preparation of Cell Lysate:

-

Treat fungal cells with ZPT as described above.

-

Harvest the cells and wash them with a suitable buffer.

-

Lyse the cells using mechanical disruption (e.g., bead beating or sonication) in a lysis buffer containing protease inhibitors.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

b. Aconitase Activity Measurement:

-

The assay is based on the conversion of isocitrate to cis-aconitate by aconitase, which can be monitored by the increase in absorbance at 240 nm.

-

In a quartz cuvette, mix the cell lysate with a reaction buffer containing isocitrate.

-

Measure the change in absorbance at 240 nm over time using a spectrophotometer.

-

The rate of increase in absorbance is proportional to the aconitase activity.

Measurement of Fungal Plasma Membrane Potential

This method utilizes a fluorescent dye to assess changes in the fungal plasma membrane potential upon exposure to ZPT.

a. Fungal Cell Preparation:

-

Grow and harvest fungal cells as previously described.

-

Resuspend the cells in a low-potassium buffer.

b. Fluorescent Dye Loading:

-

Add the voltage-sensitive fluorescent dye DiSC₃(5) to the cell suspension. This dye accumulates in polarized membranes, leading to fluorescence quenching.

-

Incubate the cells with the dye in the dark to allow for membrane loading.

c. Fluorescence Measurement:

-

Place the cell suspension in a fluorometer.

-

After establishing a stable baseline fluorescence, add ZPT to the suspension.

-

Membrane depolarization caused by ZPT will lead to the release of the dye from the membrane and a subsequent increase in fluorescence.

-

Monitor the change in fluorescence intensity over time.

Transcriptome Analysis (RNA-Seq)

RNA sequencing provides a global view of the changes in gene expression in fungal cells in response to ZPT treatment.

a. Fungal Culture and RNA Extraction:

-

Treat fungal cultures with a sub-lethal concentration of ZPT.

-

Harvest the cells and immediately freeze them in liquid nitrogen to preserve the RNA.

-

Extract total RNA from the cells using a standard protocol (e.g., Trizol-based extraction followed by column purification).

b. Library Preparation and Sequencing:

-

Assess the quality and quantity of the extracted RNA.

-

Prepare RNA-Seq libraries from the high-quality RNA samples. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and adapter ligation.

-

Sequence the libraries on a high-throughput sequencing platform.

c. Data Analysis:

-

Perform quality control on the raw sequencing reads.

-

Align the reads to the reference fungal genome.

-

Quantify gene expression levels and identify differentially expressed genes between ZPT-treated and control samples.

-

Perform functional enrichment analysis (e.g., Gene Ontology analysis) to identify the biological pathways affected by ZPT.

Conclusion

The antifungal activity of this compound is a complex and multifaceted process. Its ability to act as an ionophore for both copper and zinc disrupts fundamental cellular processes, including metal homeostasis, mitochondrial function, and membrane integrity. The damage to essential iron-sulfur cluster-containing proteins via copper toxicity appears to be a central and highly effective mechanism of action. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the intricate molecular interactions of this potent antifungal agent. A thorough understanding of these mechanisms is crucial for the continued development of effective antifungal therapies and for managing the potential for microbial resistance.

References

- 1. Transcriptional Interplay between Malassezia restricta and Staphylococcus Species Co-Existing in the Skin Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. webstore.ansi.org [webstore.ansi.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 10. webstore.ansi.org [webstore.ansi.org]

- 11. researchgate.net [researchgate.net]

- 12. Identification and Typing of Malassezia Species by Amplified Fragment Length Polymorphism and Sequence Analyses of the Internal Transcribed Spacer and Large-Subunit Regions of Ribosomal DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 13. content.abcam.com [content.abcam.com]

A Technical Guide to the Spectroscopic Analysis of Zinc Pyrithione Complexes

Introduction

Zinc Pyrithione (ZnPT) is a coordination complex consisting of a central zinc cation (Zn²⁺) chelated by two pyrithione ligands via their oxygen and sulfur atoms.[1] In its solid, crystalline state, it typically exists as a centrosymmetric dimer where each zinc atom is bonded to two sulfur and three oxygen centers.[1][2][3] Widely recognized for its potent fungistatic and bacteriostatic properties, ZnPT is a primary active ingredient in antidandruff shampoos and is also utilized in outdoor paints as an algaecide and biocide.[1][2]

The efficacy and quality control of ZnPT-containing formulations necessitate robust analytical methodologies. Spectroscopic techniques are fundamental tools for the structural elucidation, quantitative analysis, and characterization of zinc pyrithione complexes. This guide provides an in-depth overview of the key spectroscopic methods employed in the analysis of ZnPT, complete with experimental data, protocols, and workflow visualizations for researchers, scientists, and drug development professionals.

Synthesis Pathway of Zinc Pyrithione

The synthesis of zinc pyrithione is a multi-step process that begins with the nitrogen oxidation of 2-chloropyridine. This is followed by a sulfhydrylation step to introduce the thiol group, and the process culminates in chelation with a zinc salt to form the final complex.[4][5]

Spectroscopic Characterization

The unique structure of ZnPT gives rise to characteristic spectral fingerprints across various spectroscopic techniques.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within the molecule. For ZnPT, the absorption bands are primarily attributed to π → π* transitions within the aromatic pyrithione ligand.[6] These transitions are sensitive to the chemical environment and complexation.

| Parameter | Value | Reference |

| Absorption Maxima (λmax) | 275 nm, 287 nm, 323 nm | [6] |

| Attribution | π → π* electronic transitions of the pyridine ring | [6] |

| Fluorescence Emission | Broad peak at 470–550 nm (with 458 nm excitation) | [6] |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups and bonding within the ZnPT molecule by measuring its vibrational frequencies. The coordination of the pyrithione ligand to the zinc ion through the sulfur and oxygen atoms results in characteristic shifts in the vibrational bands compared to the free ligand.

| Wavenumber (cm⁻¹) | Potential Assignment | Reference |

| 3072 | C-H stretch (aromatic) | [7] |

| 1557 | C=C / C=N stretch | [7] |

| 1461 | Aromatic ring stretch | [7] |

| 1184 | C-N stretch | [7] |

| 770 | C-S stretch | [7] |

| 411 | Zn-O / Zn-S vibration | [7] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the hydrogen atoms (¹H NMR) in the molecule. The formation of the zinc complex leads to distinct changes in the chemical shifts of the pyrithione ligand's protons. A key indicator of successful chelation is the absence of the acidic proton (from the N-OH or S-H tautomer of the free ligand) in the spectrum of the complex.[8]

| Technique | Observation | Reference |

| ¹H NMR | Aromatic proton signals typically appear between 6.5-8.8 ppm, depending on the solvent and specific complex structure. | [7] |

| ¹H NMR | The signal for the acidic N-H proton of the free ligand is absent upon complexation with zinc. | [8] |

| Stability Studies | ¹H NMR can be used to monitor the stability of the complex in various buffer solutions over time. | [7] |

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of ZnPT. It is often coupled with liquid chromatography (LC-MS) for the separation and quantification of ZnPT in complex matrices like shampoos or biological samples.[9][10]

| Technique | Key Parameters and Findings | Reference(s) |

| LC-MS | Direct analysis is possible without degradation. Addition of 20 mM ammonium acetate to the mobile phase is effective for stabilizing the complex. | [9][11] |

| LC-MS/MS | Operated in Multiple Reaction Monitoring (MRM) mode via positive electrospray ionization (+ESI) for high selectivity and sensitivity in shampoo analysis. | [10] |

| UHPLC-MS/MS | Enables sensitive quantification of ZnPT deposited on the human scalp from antidandruff shampoos. | [12] |

| Optimal Conditions | A lower column temperature (e.g., 298 K) is favorable to prevent decomposition. | [9][11] |

Experimental Protocols & Workflows

Detailed and validated protocols are crucial for obtaining reproducible spectroscopic data.

General Experimental Workflow

The analysis of ZnPT complexes follows a standardized workflow from sample acquisition to final data interpretation.

Methodology for UV-Vis Spectroscopy

This protocol outlines the steps for the quantitative analysis of a ZnPT complex using UV-Vis spectroscopy.

-

Preparation of Standard Stock Solution: Accurately weigh a known amount of pure ZnPT standard (e.g., 15 mg) and dissolve it in a suitable solvent (e.g., 100 mL of 0.1N HCl) in a volumetric flask to create a stock solution of known concentration.[13]

-

Preparation of Calibration Standards: Prepare a series of at least five standard solutions of decreasing concentration by performing serial dilutions of the stock solution.

-

Wavelength Optimization (λmax Scan): Use one of the mid-range standard solutions to perform a wavelength scan (e.g., from 400 nm down to 250 nm) to determine the wavelength of maximum absorbance (λmax).[14]

-

Calibration Curve Generation: Set the spectrophotometer to the determined λmax. Measure the absorbance of a solvent blank and each of the prepared standard solutions. Plot a graph of absorbance versus concentration.

-

Sample Analysis: Prepare the unknown sample using the same solvent and dilution factor. Measure its absorbance and determine its concentration using the linear regression equation from the calibration curve.

Methodology for LC-MS/MS Analysis

This protocol is a general guide for the analysis of ZnPT in a formulated product like a shampoo.

-

Sample Preparation (Liquid-Liquid Extraction): Weigh a precise amount of the shampoo sample. Add a suitable organic solvent (e.g., acetonitrile-methanol mixture) and water.[15] Vigorously mix (e.g., vortex) to extract the ZnPT into the organic layer. Centrifuge to separate the layers.

-

Extract Dilution: Carefully transfer the organic supernatant to a clean vial. Dilute the extract as necessary with the mobile phase to fall within the concentration range of the calibration curve.

-

Chromatographic Conditions:

-

Column: Use a suitable reverse-phase column (e.g., C18).[15]

-

Mobile Phase: A gradient of ammonium acetate buffer (e.g., 20 mM) and an organic solvent like methanol or acetonitrile.[11]

-

Flow Rate: Set an appropriate flow rate (e.g., 0.2-0.4 mL/min).

-

Column Temperature: Maintain a controlled temperature, for instance, 298 K (25 °C).[11]

-

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electrospray Ionization Positive (ESI+).[10]

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for parent and daughter ion transitions to ensure high selectivity.

-

-

Data Analysis: Quantify the ZnPT concentration in the sample by comparing its peak area to a calibration curve generated from pure ZnPT standards.

Mechanism of Action

Spectroscopic and related analytical methods have been crucial in understanding the antifungal mechanism of ZnPT. After dissolution from its solid dimeric form into a bioactive monomer, it is taken up by fungal cells (e.g., Malassezia). Inside the cell, it disrupts essential processes, leading to fungistatic effects.[3][16]

The spectroscopic analysis of zinc pyrithione complexes is a multi-faceted discipline essential for the development, characterization, and quality assurance of products containing this active ingredient. Techniques such as UV-Vis, IR, NMR, and mass spectrometry each provide unique and complementary information, from confirming molecular structure and functional groups to quantifying the compound in complex formulations. The methodologies and data presented in this guide serve as a foundational resource for professionals engaged in the research and development of zinc pyrithione-based technologies.

References

- 1. Zinc pyrithione - Wikipedia [en.wikipedia.org]

- 2. ijirct.org [ijirct.org]

- 3. mdpi.com [mdpi.com]

- 4. scispace.com [scispace.com]

- 5. Synthesis method of zinc pyrithione - Eureka | Patsnap [eureka.patsnap.com]

- 6. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 7. biorxiv.org [biorxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. semanticscholar.org [semanticscholar.org]

- 10. akjournals.com [akjournals.com]

- 11. tus.elsevierpure.com [tus.elsevierpure.com]

- 12. Sensitive and simultaneous quantification of zinc pyrithione and climbazole deposition from anti-dandruff shampoos onto human scalp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ijpsjournal.com [ijpsjournal.com]

- 14. kbcc.cuny.edu [kbcc.cuny.edu]

- 15. Determination of zinc pyrithione in shampoos by HPLC and HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Targeted Delivery of Zinc Pyrithione to Skin Epithelia - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a Dermatological Staple: An In-Depth Technical Guide to the Early Discovery and Development of Zinc Pyrithione

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc pyrithione (ZPT), a coordination complex of zinc and pyrithione, has been a cornerstone in the treatment of dandruff and seborrheic dermatitis for over half a century.[1] Its journey from a synthetic analog of a natural antibiotic to a globally recognized therapeutic agent is a compelling narrative of targeted chemical synthesis, meticulous antimicrobial evaluation, and early toxicological assessment. This technical guide delves into the foundational studies that marked the discovery and development of zinc pyrithione, offering a detailed look at the experimental methodologies, quantitative data, and the nascent understanding of its mechanism of action that paved the way for its enduring success.

The Genesis of a Novel Antimicrobial: A Tale of Two Molecules

The story of zinc pyrithione begins in the 1940s with the isolation of aspergillic acid from Aspergillus strains, a natural compound recognized for its antimicrobial properties.[1] This discovery sparked a targeted discovery program at E.R. Squibb & Sons aimed at synthesizing analogs with potent antifungal activity, initially for agricultural applications.[1] This research led to the synthesis of pyrithione (1-hydroxy-2(1H)-pyridinethione) in 1950 by E. Shaw and colleagues.[2] Subsequently, the Olin Mathieson Chemical Corporation developed and disclosed the preparation of the zinc derivative in a 1956 British patent, marking the formal birth of zinc pyrithione.[2] While its intended use in agriculture never came to fruition, its remarkable efficacy against the scalp fungus Malassezia (then known as Pityrosporum) quickly became apparent, leading to its commercialization for dermatological use.[1]

Early Synthesis of Zinc Pyrithione: From Lab Bench to Commercial Production

The early industrial synthesis of zinc pyrithione was a multi-step process, starting from readily available chemical precursors. While various refinements have been made over the years, the fundamental approach described in early patents laid the groundwork for its large-scale production.

Experimental Protocol: A Representative Early Synthesis

The following protocol is a composite representation based on early patented methods for the synthesis of zinc pyrithione.

Step 1: Nitration of 2-Chloropyridine

-

Reaction Setup: 2-chloropyridine, a suitable solvent, and a catalyst are added to a reaction vessel.

-

Oxidation: Hydrogen peroxide is added dropwise to the mixture, initiating an exothermic nitrogen oxidation reaction to produce 2-chloropyridine-N-oxide. The temperature is carefully controlled during this step.

-

Isolation: Upon completion of the reaction, the mixture is filtered to separate the 2-chloropyridine-N-oxide solution from the catalyst.

Step 2: Sulfhydrylation to Sodium Pyrithione

-

Reagent Preparation: A sulfhydrylation reagent, such as sodium hydrosulfide (NaHS), is prepared in a separate reaction vessel.

-

Thiolation: The 2-chloropyridine-N-oxide solution from Step 1 is added dropwise to the sulfhydrylation reagent. This reaction substitutes the chloro group with a thiol group, forming the sodium salt of pyrithione (sodium 2-mercaptopyridine-N-oxide).

-

Purification: The pH of the resulting solution is adjusted, and activated carbon is often used for decolorization, yielding a purified solution of sodium pyrithione.

Step 3: Chelation to Zinc Pyrithione

-

Zinc Salt Solution: A solution of a soluble zinc salt, such as zinc sulfate (ZnSO₄), is prepared.

-

Precipitation: The sodium pyrithione solution from Step 2 is added dropwise to the zinc salt solution. This results in a chelation reaction, where two pyrithione molecules coordinate with a zinc ion, leading to the precipitation of insoluble zinc pyrithione.

-

Final Processing: The precipitated zinc pyrithione is then filtered, washed with deionized water to remove any remaining salts, and dried to obtain the final product.

Early Synthesis Workflow of Zinc Pyrithione.

Early In Vitro Antimicrobial Activity: A Broad Spectrum of Efficacy

From its inception, zinc pyrithione was recognized for its potent and broad-spectrum antimicrobial properties, demonstrating activity against a wide range of bacteria and fungi.[3] Early in vitro studies were crucial in establishing its potential as a therapeutic agent.

Experimental Protocol: Broth Dilution Method for MIC Determination

The minimum inhibitory concentration (MIC) is a fundamental measure of an antimicrobial agent's potency. The broth dilution method was a standard technique used in early studies to determine the MIC of zinc pyrithione.

-

Preparation of Inoculum: A standardized suspension of the test microorganism (bacterium or fungus) is prepared in a suitable growth medium.

-

Serial Dilutions: A series of twofold dilutions of zinc pyrithione are prepared in the growth medium in test tubes.

-

Inoculation: Each tube is inoculated with the standardized microbial suspension.

-

Incubation: The inoculated tubes are incubated under optimal conditions (temperature and time) for the growth of the test microorganism.

-

Observation: The MIC is determined as the lowest concentration of zinc pyrithione that completely inhibits the visible growth of the microorganism.

Table 1: Representative Early Antimicrobial Spectrum of Zinc Pyrithione

| Class of Microorganism | Representative Genera | Efficacy |

| Gram-positive Bacteria | Staphylococcus, Streptococcus | High |

| Gram-negative Bacteria | Escherichia, Pseudomonas | Moderate to High |

| Fungi (Yeasts) | Candida, Malassezia (Pityrosporum) | High |

| Fungi (Molds) | Aspergillus, Penicillium | High |

Note: This table is a qualitative summary based on descriptions from early literature. Specific MIC values from the initial discovery period are not consistently reported in currently accessible documents.

Early Toxicological Profile: Establishing a Margin of Safety

The successful development of any therapeutic agent hinges on a thorough understanding of its safety profile. Early toxicological studies on zinc pyrithione were essential in determining its suitability for topical application. These studies primarily focused on acute toxicity to establish a preliminary safety margin.

Experimental Protocols for Acute Toxicity Assessment

1. Acute Oral Toxicity (LD50) in Rodents: